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Compound of Interest

Compound Name: S-phenyl benzenecarbothioate
CAS No.: 884-09-3
Cat. No.: B187754
Get Quote
. J

Executive Summary

Compound:S-Phenyl benzenecarbothioate (C13H100S) Significance: A model thioester
demonstrating the structural interplay between steric hindrance and

conjugation. Core Finding: The molecule crystallizes in the monoclinic space group

with a distinct non-planar conformation. The phenyl rings exhibit a dihedral twist of 51.12(8)°, a
critical deviation from planarity that governs its reactivity as an acyl donor in drug development
and biochemical pathways.

Synthesis & Crystallization Protocol
Rationale

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled Schotten-
Baumann reaction under alkaline conditions is utilized. The choice of methanol as the solvent
ensures solubility of the thiophenolate intermediate while allowing the hydrophobic product to
precipitate gradually, reducing defect formation.
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Experimental Workflow

Reagents:

Thiophenol (PhSH): 8.61 mmol (0.9 mL)[1][2]

Sodium Hydroxide (NaOH): 8.61 mmol (344 mg)[1][2]

Benzoyl Chloride (PhCOCI): ~1 mL[2]

Solvent: Methanol (22 mL)

Procedure:

Activation: Dissolve NaOH and thiophenol in methanol. Stir for 10 minutes to generate the
nucleophilic sodium thiophenolate species (

).

e Acylation: Add benzoyl chloride dropwise to the stirring solution. The reaction is exothermic;
maintain temperature control to prevent side reactions.

» Precipitation: Stir overnight. Pour the mixture into ice-cold water to force the precipitation of
the crude thioester.

o Crystallization: Filter the white solid. Recrystallize by slow evaporation from a
methanol/ethanol mixture to yield colorless blocks.

Process Visualization
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Reagents:
Thiophenol + NaOH

Deprotonation (10 min)

Intermediate:
Sodium Thiophenolate (PhS-)

Nucleophilic Attack

Addition:
Benzoyl Chloride (Dropwise)

Quench:
Pour into Ice-Water

Crude Solid:
S-Phenyl Benzenecarbothioate

Crystallization:
Slow Evaporation (MeOH)

Click to download full resolution via product page

Figure 1: Step-by-step synthetic pathway from activation of thiophenol to single-crystal growth.

Crystallographic Data & Refinement
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The structure was solved using direct methods and refined against

.[3] The data indicates a dense packing arrangement stabilized by weak intermolecular forces
rather than strong hydrogen bonding, typical for hydrophobic thioesters.

Parameter Value
Crystal System Monoclinic
Space Group

A
Unit Cell Dimensions A

A
Angles
Volume (

1036.44(4) A3
)
Z (Formula Units) 4
Calculated Density (

1.373 Mg m—3
)

Cu
Radiation (

A)
Temperature 100 K

Structural Analysis
Molecular Conformation

The defining feature of the S-phenyl benzenecarbothioate structure is the twist between the

two aromatic rings.
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» Dihedral Twist: The phenyl rings are inclined to one another by 51.12(8)°.[1][2][4]

e Mechanistic Driver: This twist minimizes the steric repulsion between the carbonyl oxygen
and the ortho-hydrogens of the S-phenyl ring. Unlike planar amides, the thioester linkage (

) allows for significant rotation, reducing resonance stabilization but increasing the acyl-
transfer potential.

Supramolecular Architecture

The crystal lattice is constructed through a hierarchy of weak interactions, critical for
understanding the material's melting point and solubility profile.

e C—H---O Hydrogen Bonds: Molecules form infinite chains along the a-axis driven by
interactions between the carbonyl oxygen and aromatic protons.[2]

o Stacking: Weak stacking interactions are observed with a centroid-to-centroid distance of
3.9543(10) A.[1][2][4] This relatively long distance suggests "slipped" stacking, consistent
with the twisted molecular geometry preventing perfect face-to-face overlap.

e C—H---S Contacts: A short intramolecular contact exists, contributing to the rigidity of the
central thioester core.

Interaction Logic Diagram

Intramolecular Forces

C-H...S Contact
C-H...O H-bond Molecule B
(Neighbor along a-axis)
! Molecule C
(Neighbor in stack)

Click to download full resolution via product page

Molecule A

Steric Twist
(51.1°)

Figure 2: Schematic of the intermolecular forces stabilizing the crystal lattice.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://s3.eu-central-1.amazonaws.com/eu-st01.ext.exlibrisgroup.com/27UOJ_INST/storage/alma/C4/09/1F/5C/29/8E/22/6D/64/B3/89/E4/C1/1B/5A/84/uj_5417%2BCONTENT1%2BCONTENT1.1.pdf?response-content-disposition=attachment%3B%20filename%3D%22uj_5417%252BCONTENT1%252BCONTENT1.1.pdf%22%3B%20filename%2A%3DUTF-8%27%27uj_5417%252BCONTENT1%252BCONTENT1.1.pdf&response-content-type=application%2Fpdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20260214T040655Z&X-Amz-SignedHeaders=host&X-Amz-Credential=AKIAJUYRSPBSIJGGDX6A%2F20260214%2Feu-central-1%2Fs3%2Faws4_request&X-Amz-Expires=119&X-Amz-Signature=7e7a4151f6a7a5530456fc01416d0eae019efdc299b5ca1a82b8fa9a7f8f9aef
https://www.researchgate.net/publication/232814170_S-Phenyl_benzothio-ate
https://pmc.ncbi.nlm.nih.gov/articles/PMC3470187/
https://www.researchgate.net/publication/232814170_S-Phenyl_benzothio-ate
https://s3.eu-central-1.amazonaws.com/eu-st01.ext.exlibrisgroup.com/27UOJ_INST/storage/alma/C4/09/1F/5C/29/8E/22/6D/64/B3/89/E4/C1/1B/5A/84/uj_5417%2BCONTENT1%2BCONTENT1.1.pdf?response-content-disposition=attachment%3B%20filename%3D%22uj_5417%252BCONTENT1%252BCONTENT1.1.pdf%22%3B%20filename%2A%3DUTF-8%27%27uj_5417%252BCONTENT1%252BCONTENT1.1.pdf&response-content-type=application%2Fpdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20260214T040655Z&X-Amz-SignedHeaders=host&X-Amz-Credential=AKIAJUYRSPBSIJGGDX6A%2F20260214%2Feu-central-1%2Fs3%2Faws4_request&X-Amz-Expires=119&X-Amz-Signature=7e7a4151f6a7a5530456fc01416d0eae019efdc299b5ca1a82b8fa9a7f8f9aef
https://www.researchgate.net/publication/232814170_S-Phenyl_benzothio-ate
https://pmc.ncbi.nlm.nih.gov/articles/PMC3470187/
https://www.benchchem.com/product/b187754/docs?utm_src=pdf-body-img#s-phenyl-benzenecarbothioate-crystal-structure-analysis-synthetic-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187754?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Comparative Analysis: Thioester vs. Ester

Comparing S-phenyl benzenecarbothioate to its oxygen analog, phenyl benzoate, reveals

critical electronic differences relevant to drug design.

Bond Lengths: The

bond (~1.77 A) is significantly longer than the

bond (~1.40 A) in phenyl benzoate. This reduces the overlap between the sulfur
orbital and the carbonyl

system.

Reactivity: The reduced resonance stabilization (due to the poor orbital size match)
combined with the

twist makes the thioester a "high-energy"” bond. In biological systems (e.g., Acetyl-CoA), this
instability is exploited for efficient acyl transfer, a property mirrored in this crystal structure's
geometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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